2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its benzylamino, dichlorophenyl, and dinitrobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from commercially available precursors. The process often includes nitration, chlorination, and amination reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming new functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, significantly changing the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile hydrochloride
- 2,4-dichloro-3,5-difluorobenzoic acid
- 2-((2,6-dichlorophenyl)amino)benzoic acid
Uniqueness
2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H14Cl2N4O5 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-(benzylamino)-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H14Cl2N4O5/c21-16-7-6-13(8-17(16)22)24-20(27)15-9-14(25(28)29)10-18(26(30)31)19(15)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,27) |
InChI Key |
OJCUNYJHBVWXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.